3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine
Overview
Description
Scientific Research Applications
Antimicrobial Agent Synthesis
- The synthesis and characterization of substituted phenyl azetidines, including steps that involve bromophenyl compounds similar to "3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine," have shown potential as antimicrobial agents. These compounds are synthesized through a multi-step process, characterized by elemental analysis, IR, NMR, and Mass spectral analysis, and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Synthesis Methodologies
- Research on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines has provided alternative approaches for preparing valuable templates in medicinal chemistry. This includes methods for transforming bromo-substituted azetidines into piperidin-3-one frameworks (Mollet et al., 2011).
- Novel synthesis approaches for cis-3,5-disubstituted morpholine derivatives from azetidine precursors demonstrate the versatility of azetidines in synthesizing constrained heterocyclic compounds, showcasing their potential in drug development (D’hooghe et al., 2006).
Drug-like Compound Development
- The creation of amino acid-azetidine chimeras for the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids highlights the application of azetidines in peptide research, aiming to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- The use of silylmethyl-substituted azetidines in formal [3 + 2] and [4 + 2] cycloaddition reactions opens new pathways for generating complex molecules with potential biological activities, where the azetidine moiety plays a crucial role in controlling the regioselectivity and stereochemistry of the reactions (Yadav & Sriramurthy, 2005).
Medicinal Chemistry Applications
- Azetidines serve as valuable motifs in medicinal chemistry, where their synthesis and functionalization are critical for the development of new therapeutic agents. Research focusing on the synthesis of azetidine medicinal intermediates and their application in drug discovery emphasizes the significance of azetidines in this field (Yang, 2010).
Properties
IUPAC Name |
3-(2-bromo-4-tert-butylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-13(2,3)9-4-5-12(11(14)6-9)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKHGWVEQKDQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232142 | |
Record name | 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-65-8 | |
Record name | 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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